molecular formula C23H19ClN2O2 B6568964 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide CAS No. 946219-24-5

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide

Cat. No.: B6568964
CAS No.: 946219-24-5
M. Wt: 390.9 g/mol
InChI Key: ANYCODJSSAPSLK-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide is a complex organic compound belonging to the quinoline derivatives family. Quinoline and its derivatives are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. The final step involves the acylation of the tetrahydroquinoline derivative with 2-chlorobenzamide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced tetrahydroquinoline derivatives.

  • Substitution: Introduction of various functional groups at different positions on the quinoline ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide has shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy in treating various diseases.

Medicine: The compound's potential therapeutic applications are being investigated, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may affect cellular processes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroquinoline: A related compound with similar structural features but lacking the benzoyl and chlorobenzamide groups.

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide: A close analog with an acetamide group instead of chlorobenzamide.

  • Quinoline: The parent compound from which the tetrahydroquinoline derivatives are derived.

Uniqueness: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2/c24-20-11-5-4-10-19(20)22(27)25-18-13-12-16-9-6-14-26(21(16)15-18)23(28)17-7-2-1-3-8-17/h1-5,7-8,10-13,15H,6,9,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYCODJSSAPSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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